Application Summary: The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features.
Methods of Application: The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle.
Results or Outcomes: The development of these reagents has made CF3O-containing compounds more accessible.
Application Summary: 3-(Trifluoromethoxy)propan-1-ol is used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific pharmaceutical or agrochemical being synthesized.
Results or Outcomes: The outcomes would also depend on the specific pharmaceutical or agrochemical being synthesized.
Application Summary: Thiophene and its substituted derivatives, which can include trifluoromethoxy groups, are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug being synthesized.
Results or Outcomes: Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry.
Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing compounds have been approved by the FDA for various diseases and disorders.
Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores.
Application Summary: Thiophene and its substituted derivatives, which can include trifluoromethoxy groups, have applications in material science.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific material being synthesized.
Results or Outcomes: Thiophene derivatives have been reported to possess a wide range of properties with diverse applications in material science.
Application Summary: Trifluoromethyl group-containing compounds are used in the development of pesticides.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific pesticide being synthesized.
Results or Outcomes: Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom.
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is an organofluorine compound characterized by a three-carbon chain (propan-1-ol) that features an amino group and a phenyl ring substituted with a trifluoromethoxy group at the para position. This unique structure suggests potential for significant hydrogen bonding due to the presence of both the amino and trifluoromethoxy functionalities, which may enhance its reactivity and solubility properties in various chemical environments . The compound is classified under arylamino alcohols, which are important in medicinal chemistry and material science.
Due to the lack of specific information on 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol, it is advisable to handle it with caution assuming potential hazards. The presence of the trifluoromethoxy group suggests a potential for similar reactivity as trifluoroacetic acid, which can be corrosive and irritating []. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
The trifluoromethoxy group may also impart unique reactivity patterns similar to those observed in trifluoroacetic acid derivatives, potentially leading to corrosive behavior under certain conditions .
The synthesis of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol generally involves multi-step organic synthesis techniques. Common methods include:
These methods reflect the challenges associated with synthesizing trifluoromethoxy compounds due to their volatility and reactivity .
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol serves as a versatile building block in several fields:
Several compounds exhibit structural similarities to 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-Amino-2-[4-(trifluoromethoxy)phenyl]propan-1-ol | Similar arylamino structure | Different substitution pattern on phenyl ring |
| 4-Amino-4-[2-(trifluoromethoxy)phenyl]butan-1-ol | Longer carbon chain | Potentially different biological activity |
| 2-Amino-2-[3-(trifluoromethoxy)phenyl]propan-1-ol | Variation in position of amino group | May exhibit different reactivity |
These compounds highlight the uniqueness of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol through its specific trifluoromethoxy substitution and amino positioning, which may influence both its chemical behavior and biological activity compared to similar entities .
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol exhibits characteristic physical properties typical of amino alcohol compounds containing trifluoromethoxy substituents [1]. Based on structural analysis of related amino propanol derivatives, compounds in this class typically present as crystalline solids or viscous liquids at room temperature [2] [3]. The presence of the trifluoromethoxy group significantly influences the physical state, as trifluoromethoxy-substituted aromatic compounds commonly display white to off-white crystalline appearances [4].
Analogous amino phenyl propanol compounds demonstrate needle-like crystalline morphology when purified, with white coloration being the predominant characteristic [5] [3]. The trifluoromethoxy functional group contributes to unique physical properties including enhanced stability and altered crystalline packing arrangements compared to non-fluorinated analogs [4].
The solubility profile of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is influenced by the dual presence of hydrophilic amino and hydroxyl groups alongside the lipophilic trifluoromethoxy-substituted aromatic ring [1]. The compound exhibits a calculated XLogP3-AA value of 1.7, indicating moderate lipophilicity [1]. This balanced hydrophobic-hydrophilic character suggests solubility in polar organic solvents.
Related trifluoromethoxy phenyl compounds demonstrate solubility characteristics in dimethyl sulfoxide and methanol, with slight solubility typically observed [6] [2]. The trifluoromethoxy group enhances lipophilicity while the amino alcohol functionality provides polar interaction sites . Hydrochloride salt forms of similar compounds show enhanced aqueous solubility compared to free base forms .
Table 1: Predicted Solubility Parameters
| Solvent System | Solubility Prediction | Basis |
|---|---|---|
| Water | Limited | XLogP3-AA = 1.7 [1] |
| Methanol | Moderate | Analogous compounds [6] [2] |
| Dimethyl Sulfoxide | Good | Polar aprotic compatibility [6] |
| Dichloromethane | Good | Lipophilic character |
Thermal transition data for 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol can be estimated based on structural analogs and computational predictions [1]. Related 3-amino-3-phenylpropan-1-ol compounds exhibit melting points in the range of 70-77°C [5] [3]. The introduction of the trifluoromethoxy substituent typically elevates melting points due to enhanced intermolecular interactions and altered crystal packing [9].
Structurally similar trifluoromethoxy phenyl derivatives show melting points between 85-88°C for compounds with comparable molecular weights [9]. The trifluoromethoxy group contributes to thermal stability through strong carbon-fluorine bonds and electronic effects [10]. Boiling point estimations for related compounds suggest values exceeding 250°C under standard atmospheric pressure [2].
Table 2: Thermal Properties Comparison
| Compound | Molecular Weight | Melting Point (°C) | Reference |
|---|---|---|---|
| 3-Amino-3-phenylpropan-1-ol | 151.21 | 70-77 | [5] [3] |
| (S)-3-Amino-3-phenylpropan-1-ol | 151.21 | 68-69 | [2] [11] |
| Trifluoromethoxy phenyl analogs | 220-235 | 85-88 | [9] |
| Target compound (estimated) | 235.20 | 75-85 | Prediction [1] |
Nuclear magnetic resonance spectroscopic analysis of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol provides characteristic signatures for structural identification [12]. The compound contains distinct proton environments including aromatic protons, amino alcohol protons, and the unique trifluoromethoxy group [1].
Based on analogous amino alcohol systems, the proton attached to the carbon bearing the amino group typically appears between 3.0-4.0 parts per million in proton nuclear magnetic resonance spectra [12]. The hydroxyl-bearing carbon protons resonate around 3.5-3.8 parts per million, consistent with amino propanol derivatives [12]. The trifluoromethoxy group exhibits characteristic fluorine-19 nuclear magnetic resonance signals around -58 parts per million, typical for aromatic trifluoromethoxy substituents [13].
Table 3: Predicted Nuclear Magnetic Resonance Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.0-7.5 | Multiple | 4H |
| CH-NH₂ | 3.2-3.6 | Triplet | 1H |
| CH₂-OH | 3.6-3.8 | Triplet | 2H |
| CH₂ (central) | 1.8-2.2 | Multiplet | 2H |
Infrared spectroscopic analysis reveals diagnostic absorption bands characteristic of the functional groups present in 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol [13]. The compound exhibits multiple absorption regions corresponding to amino, hydroxyl, aromatic, and trifluoromethoxy vibrations [5].
Primary amine stretching vibrations typically appear as dual bands around 3300-3500 reciprocal centimeters [5]. Hydroxyl stretching occurs in the 3200-3600 reciprocal centimeters region, often overlapping with amine absorptions [3]. The trifluoromethoxy group displays characteristic carbon-fluorine stretching vibrations between 1000-1300 reciprocal centimeters [13].
Aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 reciprocal centimeters [13]. The trifluoromethoxy substitution pattern influences aromatic fingerprint regions between 700-900 reciprocal centimeters [13]. Carbon-oxygen stretching of the trifluoromethoxy group produces strong absorptions around 1200-1250 reciprocal centimeters [14].
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (primary amine) | 3300-3500 | Strong, dual | Asymmetric/symmetric |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad | Hydrogen bonded |
| C-F stretch (CF₃O) | 1000-1300 | Very strong | Multiple bands |
| Aromatic C=C | 1600, 1500 | Medium | Ring vibrations |
| C-O stretch (CF₃O) | 1200-1250 | Strong | Ether linkage |
Mass spectrometric analysis of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol provides molecular ion confirmation and characteristic fragmentation patterns [15] [16]. The molecular ion appears at mass-to-charge ratio 235, corresponding to the molecular weight of 235.20 daltons [1] [15].
Collision cross section measurements predict values around 151.6 square angstroms for the protonated molecular ion [15]. Common adduct ions include sodium and ammonium adducts at mass-to-charge ratios 258 and 253 respectively [15]. Fragmentation typically involves loss of the trifluoromethoxy group, producing characteristic fragment ions [16].
Trifluoromethyl-containing compounds exhibit diagnostic fragmentation patterns including loss of trifluoromethyl radicals and formation of stable aromatic cations [16]. The amino alcohol side chain may undergo alpha-cleavage, producing characteristic immonium ions [16]. Base peak fragments often correspond to substituted benzyl cations after side chain elimination [16].
Table 5: Mass Spectrometry Fragmentation Data
| Ion Type | m/z | Relative Abundance | Assignment |
|---|---|---|---|
| [M+H]⁺ | 236 | Moderate | Protonated molecular ion |
| [M+Na]⁺ | 258 | Low | Sodium adduct |
| [M+NH₄]⁺ | 253 | Low | Ammonium adduct |
| Base peak | 150-180 | High | Aromatic fragments |
| CF₃O loss | 147 | Moderate | [M-CF₃O+H]⁺ |
The chemical stability of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is influenced by the presence of multiple functional groups with varying stability profiles [10]. The trifluoromethoxy group imparts exceptional chemical stability due to strong carbon-fluorine bonds [10]. Thermal decomposition studies of related compounds indicate decomposition onset temperatures exceeding 150°C [10].
Amino alcohol functionality may undergo oxidation reactions under aerobic conditions, particularly at the hydroxyl group . The primary amine group exhibits stability under neutral conditions but may participate in condensation reactions under acidic or basic conditions [17]. Storage under inert atmosphere at reduced temperatures maintains compound integrity [2].
pH stability assessments of analogous compounds demonstrate stability across neutral to mildly acidic conditions . The trifluoromethoxy group remains stable under most chemical conditions, with hydrolysis occurring only under extreme basic conditions at elevated temperatures [10]. Photostability is generally enhanced by the electron-withdrawing trifluoromethoxy substituent [4].
Table 6: Stability Parameters
| Condition | Stability Assessment | Temperature Range | Duration |
|---|---|---|---|
| Ambient air | Moderate | 20-25°C | Weeks |
| Inert atmosphere | High | 2-8°C | Months |
| Neutral pH | High | 20-25°C | Weeks |
| Thermal | Decomposition >150°C | >150°C | Hours |
| Photolytic | Enhanced | 20-25°C | Days |
Irritant